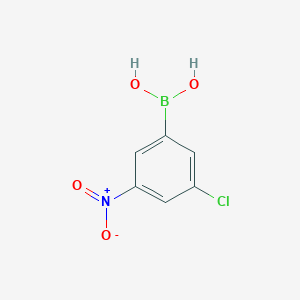

(3-Chloro-5-nitrophenyl)boronic acid

Description

(3-Chloro-5-nitrophenyl)boronic acid is a meta-substituted arylboronic acid characterized by a chlorine atom at position 3 and a nitro group (-NO₂) at position 5 on the benzene ring. This substitution pattern confers unique electronic and steric properties, making it valuable in organic synthesis, drug design, and materials science. Boronic acids, in general, are known for their ability to form reversible covalent bonds with diols (e.g., sugars) and their role as enzyme inhibitors, particularly in proteases and penicillin-binding proteins (PBPs) . The nitro group enhances the electron-withdrawing nature of the aromatic ring, which may influence binding affinity, reactivity, and solubility compared to other substituents like halogens or alkyl groups .

Properties

Molecular Formula |

C6H5BClNO4 |

|---|---|

Molecular Weight |

201.37 g/mol |

IUPAC Name |

(3-chloro-5-nitrophenyl)boronic acid |

InChI |

InChI=1S/C6H5BClNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H |

InChI Key |

CSUPQFYEDMNCDD-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Preparation Methods

Miyaura Borylation of 3-Chloro-5-nitrohalobenzene

The most common and effective method involves the palladium-catalyzed Miyaura borylation of a halogenated nitrobenzene derivative, such as 3-chloro-5-nitrobromobenzene or 3-chloro-5-nitroiodobenzene, with bis(pinacolato)diboron as the boron source.

- Starting material: 3-chloro-5-nitrohalobenzene (Br or I)

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium acetate (KOAc)

- Solvent: Dimethyl sulfoxide (DMSO) or 1,4-dioxane

- Temperature: 80–100 °C

- Reaction time: 12–24 hours

$$

\text{3-chloro-5-nitrohalobenzene} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd catalyst}} \text{3-chloro-5-nitrophenylboronic acid pinacol ester}

$$

After the borylation step, the pinacol ester is hydrolyzed under acidic or basic aqueous conditions to yield the free boronic acid this compound.

- Aqueous acidic medium (e.g., HCl in THF/H2O)

- Room temperature to mild heating (25–50 °C)

- Duration: 1–3 hours

This method yields the target boronic acid with moderate to high purity and yields typically in the 60–85% range.

Direct Lithiation-Borylation Route

An alternative preparation involves directed ortho-lithiation of 3-chloro-5-nitrobenzene followed by quenching with a boron electrophile.

- Starting material: 3-chloro-5-nitrobenzene

- Base: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

- Temperature: -78 °C (dry ice/acetone bath)

- Boron electrophile: Triisopropyl borate (B(OiPr)3)

- Quenching: Acidic aqueous workup (e.g., HCl)

- Lithiation at the position ortho to the nitro group (directed by the nitro substituent).

- Electrophilic trapping with triisopropyl borate.

- Acidic hydrolysis to yield the boronic acid.

This method requires rigorous anhydrous and low-temperature conditions but can provide good regioselectivity and yields.

Alternative Methods: Amidation and Functional Group Transformations

In some complex synthetic schemes, this compound is prepared as an intermediate via amidation coupling or from benzoxaborole derivatives, followed by functional group modifications. These methods are less direct but useful in multi-step syntheses targeting boronic acid derivatives with additional functional groups.

Analytical Data and Yields

Research Findings and Notes

- The Miyaura borylation is the preferred industrial and laboratory method due to its operational simplicity, mild conditions, and scalability.

- The presence of electron-withdrawing groups such as nitro and chloro on the aromatic ring can influence reactivity and regioselectivity.

- Hydrolysis of boronic esters to boronic acids is a critical step and must be carefully controlled to avoid decomposition.

- Analytical characterization typically includes NMR (1H, 13C, 11B), mass spectrometry, and melting point determination to confirm structure and purity.

- The compound’s boronic acid functionality makes it a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse biaryl compounds.

Summary Table of Preparation Methods

| Step No. | Method Description | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Miyaura Borylation of 3-chloro-5-nitrohalobenzene + hydrolysis | Mild, scalable, good yields | Requires Pd catalyst, moisture sensitive | 65–85 |

| 2 | Directed ortho-lithiation + borylation + acidic workup | High regioselectivity | Requires low temperature, anhydrous conditions | 50–75 |

| 3 | Amidation coupling from boronic acid precursors | Useful for complex derivatives | Multi-step, lower overall yield | Variable |

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Reducing Agents: Such as hydrogen gas or metal hydrides for nitro group reduction.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Aminophenylboronic Acid: Formed by reducing the nitro group.

Scientific Research Applications

(3-Chloro-5-nitrophenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloro-5-nitrophenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substitution Patterns and Electronic Effects

The table below compares (3-Chloro-5-nitrophenyl)boronic acid with analogs differing in substituents at the meta and para positions:

- Nitro vs.

- Lipophilicity : The nitro group may reduce solubility in aqueous media compared to trifluoromethyl (-CF₃) or methoxy (-OMe) groups, which could impact bioavailability .

Enzyme Inhibition

Meta-substituted arylboronic acids, including those with nitro groups, exhibit strong inhibition of bacterial enzymes like R39 (a PBP) and R6 PBP2x. For example:

- R39 Inhibition : Meta-substituted analogs (e.g., 3-nitro derivatives) showed IC₅₀ values in the 20–30 µM range, outperforming ortho-substituted derivatives .

- HDAC Inhibition: Structurally complex boronic acids with methoxyethyl phenoxy groups (e.g., [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid) achieved IC₅₀ values ~1 µM, suggesting that bulky substituents near the boronic acid enhance activity .

Antiproliferative Effects

- Phenanthren-9-yl boronic acid : IC₅₀ = 0.225 µM in triple-negative breast cancer cells .

- 6-Hydroxynaphthalen-2-yl boronic acid : IC₅₀ = 0.196 µM, highlighting the importance of aromatic conjugation .

- Comparison : The nitro group’s electron-withdrawing nature may enhance interactions with cellular targets but could also reduce solubility, limiting efficacy .

Physicochemical Properties

Comparison with Borinic Acids

Borinic acids (R₁R₂B(OH)) exhibit higher diol-binding affinities than boronic acids due to reduced steric hindrance and stronger Lewis acidity. For example:

- Diphenylborinic acid : Binds catechol with association constants ~10× higher than phenylboronic acid .

Q & A

Q. How does hydrolytic instability of this compound impact its pharmacokinetics in drug delivery systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.